3-phenoxy-7-propoxy-4H-chromen-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenoxy-7-propoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-2-10-20-14-8-9-15-16(11-14)21-12-17(18(15)19)22-13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOGBYMUBLBIOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 3 Phenoxy 7 Propoxy 4h Chromen 4 One and Analogous Structures
Methodologies for Chromenone Core Construction
The formation of the foundational chromenone ring is the initial critical step in the synthesis of the target compound. Various classical and modern synthetic strategies have been developed to efficiently construct this bicyclic system.
Oxidative Cyclization of o-Hydroxychalcones and Related Precursors
The oxidative cyclization of 2'-hydroxychalcones is a cornerstone method for synthesizing flavones (2-phenylchromen-4-ones), which are structurally related to the target molecule. This transformation involves the formation of a C-O bond between the ortho-hydroxyl group and the α-carbon of the chalcone (B49325) backbone, followed by oxidation.
The choice of oxidizing agent is crucial as it can direct the reaction towards different flavonoid subclasses, such as flavones, aurones, or flavonols. researchgate.net For the synthesis of flavones, reagents like iodine in dimethyl sulfoxide (B87167) (I₂/DMSO) are particularly effective. researchgate.net The reaction mechanism is thought to proceed through either an initial intramolecular oxo-Michael addition to form a flavanone (B1672756) intermediate, which is then oxidized, or via trapping of an enolate intermediate. chemijournal.com Other systems, such as those mediated by SeO₂, In³⁺, Cu⁺, and Fe³⁺, also favor the formation of flavones. researchgate.netchemijournal.com In contrast, reagents like mercury(II) acetate (B1210297) (Hg(OAc)₂), copper(II) bromide (CuBr₂), and thallium(III) nitrate (B79036) (Tl(NO₃)₃) tend to selectively yield aurones. researchgate.netchemijournal.com
More recent advancements include palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones, which can be selectively tuned to produce either flavones or flavanones by choosing the appropriate oxidant and additives. rsc.org
Table 1: Reagents for Oxidative Cyclization of 2'-Hydroxychalcones
| Reagent/System | Primary Product | Reference |
|---|---|---|
| I₂/DMSO | Flavone | researchgate.net |
| Pd(II)/O₂ | Flavone | rsc.org |
| Pd(II)/Cu(OAc)₂ | Flavanone | rsc.org |
| Hg(OAc)₂ | Aurone | chemijournal.com |
| H₂O₂/NaOH | 3-Hydroxyflavone (Flavonol) | chemijournal.com |
One-Pot Multicomponent Reactions for Substituted Chromenones
One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules like substituted chromenones in a single step from three or more starting materials. researchgate.net This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. nih.govlew.ro
Various MCRs have been developed for the synthesis of the broader 4H-chromene scaffold. For example, a three-component reaction of a phenol (B47542) (like α- or β-naphthol), an aromatic aldehyde, and malononitrile (B47326) can yield substituted chromenes. lew.ro These reactions are often facilitated by catalysts such as ionic liquids or superparamagnetic nanoparticles like nano-kaoline/BF₃/Fe₃O₄, which can promote green reaction conditions, sometimes even solvent-free. lew.rosharif.edu The general mechanism for many of these MCRs involves a domino sequence of reactions, such as a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. sharif.edu While many reported MCRs lead to 2-amino-4H-chromenes, careful selection of reactants can provide access to the 4-oxo functionality of the desired chromenone core. nih.gov For instance, the condensation of 2-hydroxybenzaldehydes and ethyl acetoacetate (B1235776) with acetylenecarboxylate-isocyanide zwitterionic intermediates yields functionalized chromanone scaffolds. nih.gov
Regioselective Introduction of Substituents at Positions 3 and 7 (e.g., Phenoxy and Propoxy Moieties)
Once the chromenone core is established, or during its formation, the precise placement of the phenoxy group at the C-3 position and the propoxy group at the C-7 position is paramount.
Aryl Ether Formation Methodologies (e.g., Phenoxy Group at C-3)
Introducing a phenoxy group at the C-3 position of a chromenone can be challenging. One successful strategy involves incorporating the phenoxy group into one of the precursors before the cyclization to form the chromenone ring. For example, the synthesis of 7-hydroxy-2,8-dimethyl-3-phenoxy-4H-chromenone starts with 1-(2,4-dihydroxy-3-methylphenyl)-2-phenoxyethanone, which already contains the C-O-phenyl bond. researchgate.net
Alternatively, direct functionalization of a pre-formed chromenone ring can be considered. The C-3 position of the chromone (B188151) is electron-rich and can react with electrophilic partners. nih.gov However, direct phenoxylation is not commonly reported. A potential route could involve the synthesis of a 3-hydroxychromone intermediate, which can then undergo etherification. Asymmetric sigmatropic rearrangement of 3-allyloxy-4H-chromenones has been shown to produce 2-allyl-3-hydroxy-4H-chromen-4-ones, which could serve as precursors for subsequent O-arylation reactions, such as the Ullmann or Chan-Lam couplings. semanticscholar.orgorganic-chemistry.orgresearchgate.net
Alkyl Ether Synthesis Techniques (e.g., Propoxy Group at C-7)
The introduction of an alkyl ether, such as a propoxy group, at the C-7 position is typically more straightforward and is usually accomplished via the Williamson ether synthesis. This method involves the O-alkylation of a 7-hydroxychromone precursor.
The synthesis generally proceeds by deprotonating the C-7 hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). organic-chemistry.org Common bases used for this purpose include potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH). nih.gov The reaction is often carried out in a polar aprotic solvent like acetonitrile (B52724) (MeCN) or acetone, and the addition of a catalyst such as potassium iodide (KI) can facilitate the reaction, particularly when using alkyl chlorides or bromides. nih.gov
Table 2: Conditions for C-7 Alkylation of Hydroxychromones
| Alkylating Agent | Base | Solvent | Catalyst | Reference |
|---|---|---|---|---|
| 2-(2-bromoethoxy)ethanol | KOH | MeCN | KI | nih.gov |
| Dimethyl sulphate | K₂CO₃ | Acetone | - | nih.gov |
| Alkyl Halides | Tetrabutylammonium hydroxide | DMSO/Water | CuI/8-hydroxyquinaldine | organic-chemistry.org |
Derivatization Approaches for Structure-Activity Relationship Investigations
To explore the biological potential of 3-phenoxy-7-propoxy-4H-chromen-4-one, structure-activity relationship (SAR) studies are essential. These studies involve the systematic synthesis of a library of analogues where different parts of the molecule are modified to understand how structural changes affect biological activity. researchgate.net
For chromone-based compounds, SAR studies often focus on:
Modification of the C-2 and C-3 substituents: The phenoxy group at C-3 could be replaced with other aryloxy groups bearing different electronic and steric properties (e.g., methoxy (B1213986), chloro, or fluoro-substituted phenoxy rings). nih.gov
Variation of the C-7 alkoxy chain: The length and branching of the propoxy group at C-7 can be altered (e.g., ethoxy, butoxy, isopropoxy) to probe the impact of lipophilicity and steric bulk. nih.gov
Substitution on the chromone's benzene (B151609) ring: Introducing substituents at available positions like C-5, C-6, or C-8 can significantly influence activity. For example, a study on a series of chromone derivatives found that a 4-bromobenzyloxy substituent at position 5 was crucial for inhibitory activity against the ABCG2 protein. nih.gov
These derivatives are then screened in biological assays to build a comprehensive SAR profile, which can guide the design of more potent and selective compounds. researchgate.netnih.gov For example, a study on chromone derivatives' anti-inflammatory effects identified that a methoxy group at the C-7 position greatly impacted the activity. nih.gov
Synthesis of Positional Isomers and Analogs
The synthesis of this compound and its positional isomers relies on the strategic selection of substituted starting materials. A general and adaptable approach often begins with the appropriate hydroxyacetophenone precursor. For the target compound, 1-(2-hydroxy-4-propoxyphenyl)ethan-1-one would be a key starting material.
A plausible synthetic route could involve an Algar-Flym-Oyamada (AFO) type reaction. This would typically start with the synthesis of a chalcone intermediate. For an analog, one might react a substituted o-hydroxyacetophenone with a substituted aromatic aldehyde in the presence of a base. npaa.in The resulting chalcone would then undergo oxidative cyclization using hydrogen peroxide in an alkaline medium to form the 3-hydroxychromone core. npaa.in The final step to introduce the 3-phenoxy group could be achieved through a nucleophilic aromatic substitution or a copper-catalyzed Ullmann condensation with a suitable phenoxy source.
The synthesis of positional isomers, where the propoxy and phenoxy groups are at different positions on the chromen-4-one scaffold, would necessitate the use of correspondingly substituted starting materials. For instance, to synthesize a 6-propoxy isomer, one would begin with 1-(2-hydroxy-5-propoxyphenyl)ethan-1-one. The flexibility of these initial steps allows for the creation of a diverse range of isomers for research purposes. researchgate.net
Multi-component reactions (MCRs) represent another advanced strategy for efficiently constructing the chromen-4-one library. nih.gov These reactions, by combining three or more starting materials in a single pot, can rapidly generate molecular complexity. nih.govnih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs are widely applied in the synthesis of functionalized chromene derivatives. researchgate.net
Incorporation of Diverse Functional Groups for Mechanistic Probing
To investigate the mechanistic underpinnings of a molecule's activity, researchers systematically introduce a variety of functional groups at different positions. This allows for the probing of electronic, steric, and hydrophobic interactions. For the this compound scaffold, functional groups can be incorporated on either the chromen-4-one ring system or the phenoxy substituent.
For example, studies on related 2-phenoxychromone derivatives have explored the impact of different substituents on the phenoxy ring. mdpi.com By preparing analogs with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., halo) groups, researchers can assess the role of electronics in the molecule's function.
Furthermore, bioisosteric replacement is a common strategy. The oxygen atom of the phenoxy group could be replaced with sulfur (thiophenoxy) or a sulfonamide linkage to explore the importance of this linker in biological interactions. nih.gov Recent research on C2-functionalized chromen-4-ones has demonstrated that N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives can be potent inhibitors of biological pathways, highlighting the value of such scaffold hopping and bioisosteric approaches. nih.gov
The propoxy group at the 7-position can also be varied. Synthesizing analogs with different alkyl chain lengths (e.g., ethoxy, butoxy) or introducing terminal polar functional groups (e.g., hydroxyl, carboxyl) on the alkyl chain can provide insights into the hydrophobic and hydrophilic interactions in a potential binding pocket.
Analytical and Spectroscopic Characterization Techniques for Structural Elucidation (Research Context)
The unambiguous structural elucidation of this compound and its analogs is accomplished through a combination of modern spectroscopic techniques. In a research setting, these methods are indispensable for confirming the identity and purity of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for this purpose.
¹H NMR provides detailed information about the number and environment of protons in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons on both the chromone core and the phenoxy ring, as well as signals for the propoxy chain (triplet for the methyl group, sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen). nih.govmdpi.comresearchgate.net
¹³C NMR is used to identify all unique carbon atoms in the molecule, including the characteristic signal for the carbonyl carbon (C=O) of the chromen-4-one ring, which is expected to appear significantly downfield. nih.govmdpi.com
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). npaa.innih.gov The fragmentation pattern observed in the mass spectrum can also offer clues about the compound's structure.
Infrared (IR) Spectroscopy is useful for identifying the presence of key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone in the pyrone ring would be a key diagnostic feature, typically appearing in the range of 1600-1700 cm⁻¹. npaa.in Other characteristic bands would include C-O-C stretching for the ether linkages. npaa.in
X-ray Crystallography , when a suitable single crystal can be obtained, provides the most definitive three-dimensional structural information, confirming connectivity and stereochemistry. nih.gov
Below is a table of representative spectroscopic data that would be expected for the structural characterization of this compound.
| Technique | Data Type | Expected Observations |
| ¹H NMR | Chemical Shift (δ) | Signals in the aromatic region (approx. 6.8-8.2 ppm) for the protons on the chromone and phenoxy rings. Signals for the propoxy group: a triplet around 1.0 ppm (CH₃), a multiplet around 1.8 ppm (-CH₂-), and a triplet around 4.0 ppm (-O-CH₂-). |
| ¹³C NMR | Chemical Shift (δ) | Signal for the carbonyl carbon (C=O) above 175 ppm. Multiple signals in the aromatic region (approx. 100-165 ppm). Signals for the propoxy group carbons. |
| Mass Spec. | m/z | [M+H]⁺ ion corresponding to the molecular weight of C₁₈H₁₆O₄ (297.10 g/mol ). |
| IR Spec. | Wavenumber (cm⁻¹) | Strong absorption band around 1630-1650 cm⁻¹ for the C=O stretch. Bands for C-O-C stretching. |
This comprehensive analytical approach ensures the accurate identification and characterization of this compound and its analogs, which is a fundamental prerequisite for any further chemical or biological studies.
Mechanistic Investigations of Biological Interactions of 3 Phenoxy 7 Propoxy 4h Chromen 4 One
Elucidation of Molecular Targets and Signaling Pathways
Following a comprehensive review of scientific literature and databases, it has been determined that there is a significant lack of specific published research on the biological interactions of the chemical compound 3-phenoxy-7-propoxy-4H-chromen-4-one . The subsequent sections of this article, which were intended to detail its mechanistic investigations, cannot be populated with the required scientifically accurate and detailed findings due to the absence of available data directly pertaining to this specific molecule.
While the broader class of chromenone derivatives has been the subject of various biological studies, the strict focus of this article on "this compound" prevents the inclusion of data from related but structurally distinct compounds.
Studies on Enzyme Inhibition Mechanisms
Searches for studies on the inhibitory mechanisms of this compound against several key enzyme families yielded no specific results. The intended subsections are listed below to reflect the original scope of the inquiry.
Kinase Modulation Studies
No published studies were identified that specifically investigate the modulatory effects of this compound on the following kinases:
Protein Kinase C (PKC) mdpi.comucsd.edunih.govnih.gov
Cyclin-Dependent Kinases (CDKs)
Casein Kinases
PIM-1 Kinases nih.govnih.govwikipedia.org
Death-Associated Protein Kinase 1 (DAPK1) nih.govnih.gov
Tyrosine Kinases nih.govbindingdb.org
Aurora Kinase A nih.govnih.govresearchgate.netmedchemexpress.comresearchgate.net
Although research exists on other chromenone derivatives as kinase inhibitors, for instance, certain 4-chromenone derivatives have been evaluated as Aurora Kinase A inhibitors, this data is not applicable to the specific compound . researchgate.netresearchgate.net Similarly, while various compounds are known to interact with PKC, PIM kinases, DAPK1, and tyrosine kinases, no link to this compound has been established in the scientific literature. mdpi.comucsd.edunih.govnih.govnih.govnih.govwikipedia.orgnih.govnih.govnih.govbindingdb.org
Steroidal Sulfatase (STS) Inhibition Mechanisms
There is no available research detailing the mechanism of inhibition of Steroidal Sulfatase (STS) by this compound. STS is a significant target in hormone-dependent cancers, and while various non-steroidal sulfamate (B1201201) inhibitors, including some based on a coumarin (B35378) (a related chromen-2-one) scaffold, have been developed, specific data for the subject compound is absent. nih.govnih.govresearchgate.netresearchgate.net
Other Enzyme Systems Involved in Cellular Regulation
No information could be retrieved concerning the interaction of this compound with other enzyme systems involved in cellular regulation.
Receptor Binding and Modulation Profiling
A thorough search did not yield any studies on the receptor binding and modulation profile of this compound. Research on related chromenone structures has shown affinity for targets like sigma receptors, but this cannot be extrapolated to the specific compound of interest. nih.govnih.gov
Cellular Mechanistic Studies (In Vitro Models)
Consistent with the lack of molecular-level data, no in vitro cellular mechanistic studies for this compound have been published. Investigations into the effects of related 2-phenyl-4H-chromen derivatives on cellular signaling pathways, such as the TLR4/MAPK pathway in response to inflammation, have been reported, but these findings are specific to the derivatives studied and not to this compound. nih.govresearchgate.net
Investigations into Anti-Proliferative and Apoptotic Pathways in Malignant Cell Lines
There is no available data from studies conducted on this compound to describe its effects on malignant cell lines. Research on other structurally related chromene derivatives has shown activities such as cell cycle arrest and apoptosis induction, but these results cannot be attributed to the specific title compound. nih.govnih.gov
Cell Cycle Arrest Induction
No studies have been published that investigate or report the induction of cell cycle arrest in cancer cells by this compound.
Apoptosis Pathway Activation
There is no published evidence to suggest that this compound activates apoptotic pathways in any cell line. While other novel chromene and phenoxazine (B87303) compounds have been shown to induce apoptosis, these findings are specific to the molecules studied in those reports. nih.govnih.gov
Modulation of Inflammatory Signaling Cascades
No research is available that details the modulation of inflammatory signaling cascades by this compound. While compounds containing chromone (B188151) or phenoxy moieties have been investigated for anti-inflammatory properties, this does not provide specific information for the compound . nih.govnih.gov
Inhibition of Pro-inflammatory Cytokine Expression (e.g., IL-6, TNF-α, IL-17)
There is no data available regarding the ability of this compound to inhibit the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), or Interleukin-17 (IL-17).
Intervention in Specific Inflammatory Pathways (e.g., JAK1/2-STAT1/3 Pathway)
No studies have been found that examine the interaction of this compound with any specific inflammatory pathways, including the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.
The absence of specific research on this compound prevents a detailed discussion of its biological mechanisms as outlined. The information available for the broader class of chromenones suggests a potential for biological activity, but specific experimental data for this particular compound is required to make any scientific claims.
General Mechanistic Pathways of Reactive Oxygen Species Scavenging and Redox Homeostasis Modulation
Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals that can cause cellular damage. The ability of a compound to scavenge ROS is a key indicator of its antioxidant potential. Mechanistically, this can occur through several pathways, such as hydrogen atom transfer (HAT) or single electron transfer (SET). Compounds that modulate redox homeostasis can influence the balance between oxidants and antioxidants within a cell, often by interacting with cellular antioxidant enzymes. mdpi.comresearchgate.net For instance, a compound might upregulate the expression of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPx), which are crucial for neutralizing ROS. mdpi.com Restoring redox homeostasis is a therapeutic strategy for conditions associated with oxidative stress, such as neurodegenerative diseases and inflammation. mdpi.comnih.gov
General Mechanisms Underlying Antimicrobial Effects
The antimicrobial mechanisms of chemical compounds are diverse and can target various essential cellular processes in bacteria, fungi, or other microbes. researchgate.net Common mechanisms include the disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death. Other compounds may inhibit the synthesis of the cell wall, a structure vital for microbial integrity. Inhibition of essential enzymes, such as those involved in DNA replication, protein synthesis, or metabolic pathways, is another primary mode of antimicrobial action. nih.gov Some compounds may also function by generating oxidative stress within the microbial cell, overwhelming its defense systems. researchgate.net
Methodological Approaches for Mechanistic Discovery (In Vitro)
Cell-Based Assays for Target Engagement and Pathway Analysis
To determine if a compound interacts with a specific target within a cell (target engagement) and how it affects cellular pathways, a variety of cell-based assays are utilized. Reporter gene assays, for example, can be used to measure the activation or inhibition of a specific signaling pathway. Thermal shift assays can confirm direct binding of a compound to its protein target. High-content imaging and analysis can provide quantitative data on cellular changes, such as the translocation of proteins between cellular compartments, in response to the compound.
Biochemical Assays for Enzyme Kinetics and Inhibition Studies
Biochemical assays are fundamental for characterizing the direct interaction between a compound and a purified enzyme. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound to determine its inhibitory potential. Key parameters derived from these studies include the half-maximal inhibitory concentration (IC50), which indicates the compound's potency, and the Michaelis-Menten constant (K_M), which describes the enzyme's affinity for its substrate. eco-vector.com Progress curve analysis using techniques like quantitative NMR (qNMR) can provide real-time data on enzyme kinetics. eco-vector.com Such assays are crucial for understanding whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor.
Gene and Protein Expression Analysis (e.g., Western Blot, qPCR)
To understand how a compound affects cellular function at the molecular level, researchers analyze changes in gene and protein expression. Quantitative Polymerase Chain Reaction (qPCR) is used to measure changes in the expression levels of specific genes by quantifying their messenger RNA (mRNA) transcripts. Western blotting is a widely used technique to detect and quantify the levels of specific proteins. For a broader view, techniques like RNA-sequencing (RNA-Seq) can provide a comprehensive profile of all gene expression changes within a cell in response to treatment with the compound. These methods can reveal which cellular pathways are being modulated, such as those involved in inflammation, apoptosis, or stress responses.
Structure Activity Relationship Sar Analysis of 3 Phenoxy 7 Propoxy 4h Chromen 4 One and Its Analogs
Impact of Substituents at the Chromenone Core
The chromen-4-one core, consisting of a benzo-annelated pyrone ring system, serves as a versatile scaffold. researchgate.net Modifications to this core, specifically on the A and C rings, can significantly modulate the compound's biological activities.
The benzene (B151609) ring (Ring A) and the pyrone ring (Ring C) of the chromenone nucleus are key sites for substitution that influence biological activity. researchgate.net Studies on various chromone (B188151) derivatives have demonstrated that the type, size, and electronic nature of substituents on Ring A can dramatically alter their potency and function. acs.org
For instance, in a series of chroman-4-one derivatives, larger substituents at the 6- and 8-positions of Ring A were found to be necessary for significant inhibitory activity. acs.org Replacing halogens with smaller methyl groups led to a slight decrease in activity, while compounds lacking a substituent at position 6 were significantly less potent. acs.org This suggests that the substituent at the 6-position is more critical for activity than one at the 8-position. acs.org Furthermore, the electronic properties of these substituents play a crucial role; an electron-donating methoxy (B1213986) group at the 6-position decreased inhibitory activity, highlighting that activity can be substantially modified by the substituent's electronic character. acs.org
In other studies, a hydrophobic cyclohexylmethoxy group at position 5 of Ring A was found to be preferable to having it at position 6 for interleukin-5 inhibitory activity. nih.gov For anticancer activity in bis-chromone analogs, electron-donating groups like methoxy (OCH₃) or hydroxyl (OH) on Ring A were shown to increase activity. nih.gov The presence of a methoxy group at the C7 position, as in the target compound, has been specifically noted to enhance anti-inflammatory activity in flavonoids. mdpi.comnih.gov
Regarding Ring C, the double bond between C2 and C3 is considered important for certain biological activities, such as anti-inflammatory effects. nih.gov Saturation of this bond, converting the chromenone to a chromanone, has been shown to decrease anticancer activity in bis-chromone derivatives. nih.gov Modifications at the 2-position of Ring C also impact activity, with studies showing that the length and branching of alkyl chains can be optimized for inhibitory effects. acs.org
| Position | Substituent Type/Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| Ring A (Position 5) | Hydrophobic cyclohexylmethoxy group | Preferred over substitution at position 6 for IL-5 inhibition. | nih.gov |
| Ring A (Position 6) | Large substituents (e.g., chloro, bromo) | Important for inhibitory activity; more critical than position 8. | acs.org |
| Ring A (Position 6) | Electron-donating methoxy group | Decreased inhibitory activity. | acs.org |
| Ring A (Position 7) | Methoxy group | Enhances anti-inflammatory and inhibitory activity. | mdpi.comnih.gov |
| Ring C (C2-C3) | Saturation (chromenone to chromanone) | Decreased anticancer activity. | nih.gov |
| Ring C (Position 2) | Alkyl chain (varying length) | Optimal length and branching can enhance inhibitory effects. | acs.org |
Replacing the oxygen atom in the pyran ring of the chromenone nucleus with another heteroatom, such as sulfur to form a thiochromenone, can significantly alter the compound's biological profile. This bioisosteric replacement modifies the electronic and steric properties of the core structure. researchgate.net
Studies comparing chromone and thiochromone (B8434766) derivatives have shown that compounds featuring a thiochromanone skeleton can exhibit higher anticancer activity. researchgate.net In another example, the successful bioisosteric replacement of a phenol (B47542) with a thiophenol in a series of 2-phenoxy-chromones led to a derivative, 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one, with prominent anti-inflammatory effects and potent inhibition of superoxide (B77818) anion generation in neutrophils. nih.gov This highlights that replacing the ring oxygen with sulfur is a viable strategy for modulating the biological activity of this class of compounds.
Contributions of the Phenoxy Group at Position 3
The 3-phenoxy group is a defining feature of the target molecule. Its flexibility, size, and electronic nature are key determinants of how the molecule interacts with biological targets.
The phenoxy group at position 3 introduces significant conformational flexibility. The rotation around the C3-O and O-C(phenyl) bonds allows the phenyl ring to adopt various orientations relative to the chromenone core. This flexibility is crucial as it allows the molecule to find an optimal conformation for binding within a receptor pocket. mdpi.com
However, this flexibility is also subject to steric hindrance. In related flavonoid structures, steric interactions between substituents on the phenoxy ring (specifically at the 2'-position) and groups on the chromenone core can create a significant energy barrier to rotation, influencing the preferred conformation. researchgate.net The spatial arrangement, defined by the dihedral angle between the phenoxy ring and the chromenone core, is a critical parameter. researchgate.net In the case of 3-phenoxy-4H-chromen-4-one, the size of the phenoxy group can create steric bulk that influences binding affinity and selectivity for specific biological targets. The ability of the phenyl rings to engage in synchronous torsional vibrations rather than full rotation suggests a dynamic yet constrained conformational landscape. mdpi.com
The electronic structure of the 3-phenoxy moiety is integral to its function. The oxygen atom acts as an electron-donating group through resonance, influencing the electron density of the chromenone C-ring. The aromatic nature of the phenoxy ring allows for various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are critical for molecular recognition and binding to biological targets like enzymes or receptors. mdpi.com
In analogs like 3-iodo-4-phenoxypyridinones, the phenoxy group is a key component for activity. nih.gov The interaction of the phenoxy ring with amino acid residues in a binding site is often a determining factor for a compound's biological effect. Furthermore, the substitution pattern on the phenoxy ring itself can fine-tune the electronic properties and interaction potential. For example, adding a hydrogen bond donor at the meta-position of the phenyl ring has been shown to greatly impact the anti-inflammatory activity of related 2-phenoxy-chromones. nih.gov
Significance of the Propoxy Group at Position 7
Studies have consistently highlighted the importance of alkoxy groups at this position. The presence of a methoxy group at C7 has been shown to enhance the anti-inflammatory activity of flavones. mdpi.com In a study on 2-phenoxy-chromones, a methoxy group at position 7 was found to be a key factor for inhibitory activity against superoxide anion generation. nih.gov Increasing the length of the alkoxy chain, such as from methoxy to propoxy, generally increases the lipophilicity of the compound. This can be beneficial for certain activities; for instance, higher homologues of 6-alkoxydirchromones exhibited progressively emerging antifungal activity, suggesting that increased chain length can be advantageous. acs.orgresearchgate.netnih.gov The synthesis of various 7-alkoxy-coumarin derivatives underscores the interest in modifying this position to fine-tune properties like fluorescence and biological activity. researchgate.net
| Functional Group | Key SAR Aspect | Observed Influence on Biological Activity | Reference |
|---|---|---|---|
| 3-Phenoxy Group | Conformational Flexibility | Allows for optimal orientation in binding sites, though can be limited by steric hindrance. | researchgate.netmdpi.com |
| Aromatic Interactions | Enables π-π stacking and hydrophobic interactions crucial for receptor binding. | mdpi.com | |
| 7-Propoxy Group | Increased Lipophilicity | Affects absorption and membrane permeability. Longer alkoxy chains can introduce new activities. | acs.orgnih.gov |
| Electronic Contribution | Alkoxy groups at C7 are consistently linked to enhanced anti-inflammatory and inhibitory activities. | mdpi.comnih.gov |
Lipophilicity Contributions and Membrane Permeability Implications (for In Vitro Uptake)
The 7-propoxy group further enhances the lipophilic character of the molecule. The propyl chain, consisting of three carbon atoms, is hydrophobic and will favorably partition into lipid environments. Studies on related flavonoid and chromenone derivatives have consistently shown that increasing the length of alkyl chains at various positions on the chromenone ring leads to a corresponding increase in lipophilicity. nih.gov For instance, the lipophilicity of a series of compounds is often measured by the logarithm of the partition coefficient (logP), where a higher logP value indicates greater lipophilicity. It is a well-established trend that the addition of alkyl groups increases the logP value.
The interplay of these groups dictates the molecule's potential for passive diffusion across cell membranes. A higher degree of lipophilicity generally correlates with enhanced membrane permeability. However, an optimal balance is necessary, as excessively high lipophilicity can lead to poor aqueous solubility and potential sequestration within the lipid bilayer, hindering the molecule from reaching its intracellular target.
To illustrate the contribution of different substituents to lipophilicity in related scaffolds, the following table presents data from various chromenone derivatives.
| Compound/Analog | Substituent(s) | Experimental/Predicted Lipophilicity (logP) | Implication for Membrane Permeability |
| 7-Hydroxy-3-phenyl-4H-chromen-4-one | 7-OH, 3-Phenyl | 2.8 (Predicted) | Moderate lipophilicity suggests reasonable permeability. |
| 7-Methoxy-3-phenyl-4H-chromen-4-one | 7-OCH3, 3-Phenyl | 3.2 (Predicted) | Increased lipophilicity compared to the hydroxyl analog, potentially leading to better permeability. |
| 3-Phenoxy-7-propoxy-4H-chromen-4-one | 3-O-Phenyl, 7-O-Propyl | Higher than analogs (estimated) | The combination of phenoxy and propoxy groups is expected to confer high lipophilicity, likely resulting in good passive membrane permeability. |
| 7-Ethoxy-3-phenoxy-4H-chromen-4-one | 3-O-Phenyl, 7-O-Ethyl | 3.6 (Predicted) uni.lu | High lipophilicity, indicative of good membrane permeability. |
Note: The logP values are estimations based on computational models and data from analogous compounds, as direct experimental values for all compounds are not available in the cited literature.
Spatial Orientation and Hydrogen Bonding Potential
The three-dimensional arrangement of a molecule and its capacity to form hydrogen bonds are crucial for its interaction with biological targets. The spatial orientation of the phenoxy and propoxy groups relative to the planar chromenone ring system in this compound will define its conformational landscape and how it fits into a binding pocket.
The phenoxy group at the 3-position introduces a significant steric and conformational element. The ether linkage allows for rotation, meaning the phenyl ring can adopt various orientations relative to the chromenone core. This rotational freedom can be advantageous, allowing the molecule to adapt its conformation to fit the topology of a binding site.
Regarding hydrogen bonding, the parent 4H-chromen-4-one structure possesses a carbonyl oxygen at the 4-position which is a hydrogen bond acceptor. The ether oxygens of the phenoxy and propoxy groups are also potential hydrogen bond acceptors. The molecule lacks any hydrogen bond donor groups. This predominantly hydrogen bond acceptor character will dictate the types of interactions it can form with amino acid residues in a protein binding site, favoring interactions with residues that can act as hydrogen bond donors (e.g., serine, threonine, lysine (B10760008), arginine).
SAR Studies on Related Chromenone Scaffolds for Comparative Analysis
To further understand the potential biological relevance of the structural features of this compound, it is instructive to examine SAR studies of related chromenone scaffolds.
Studies on 2-phenoxychromone derivatives have shown that substitutions on both the chromone ring and the phenoxy ring can significantly impact biological activity. For example, in a series of 2-phenoxychromones evaluated for lipid-lowering effects, compounds with trimethoxy groups on the phenyl ring displayed potent activity. nih.gov This highlights the importance of the substitution pattern on the phenoxy moiety. While our subject compound has an unsubstituted phenoxy group, this finding suggests that modifications to this ring could be a fruitful avenue for future optimization.
Research on chromenones with alkoxy substitutions at the 7-position has also provided valuable SAR insights. In a series of 7-[3-(1-piperidinyl)propoxy]chromenones developed as potential antipsychotic agents, the presence of the propoxy linker was a key feature for activity. nih.gov This indicates that a three-carbon chain at the 7-position can be a favorable structural element for achieving certain biological effects.
In another study focusing on interleukin-5 inhibitors, it was found that a hydrophobic cyclohexylmethoxy group at position 5 of the chromen-4-one ring was preferable to substitution at position 6. researchgate.net While this pertains to a different position, it underscores the general principle that the placement and nature of lipophilic groups on the chromenone A-ring are critical for activity. The 7-propoxy group in our target compound contributes to the lipophilicity of this ring.
The following table summarizes SAR findings from related chromenone scaffolds that can be used for a comparative analysis.
| Scaffold/Analog Series | Key SAR Findings | Reference |
| 2-Phenoxychromones | Substitutions on the phenoxy ring, such as trimethoxy groups, can enhance biological activity. Hydroxy groups at the C-5 position of the chromone can lead to cytotoxicity. | nih.gov |
| 7-Alkoxy-chromenones | A propoxy linker at the 7-position can be a key structural feature for specific biological activities, such as atypical antipsychotic effects. | nih.gov |
| 5- and 6-substituted Chromen-4-ones | The position and nature of hydrophobic groups on the A-ring of the chromenone are critical for activity. | researchgate.net |
| 3-Hydroxyflavones (2-aryl-3-hydroxy-chromen-4-ones) | The presence of a hydroxyl group at the 3-position generally decreases lipophilicity compared to analogs without it. | nih.gov |
These comparative SAR studies provide a framework for postulating the potential biological properties of this compound. The combination of a 3-phenoxy and a 7-propoxy group on the chromenone scaffold results in a molecule with significant lipophilicity and specific hydrogen bonding capabilities, which are key determinants of its potential as a biologically active agent.
Computational Chemistry and in Silico Modeling for 3 Phenoxy 7 Propoxy 4h Chromen 4 One
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for understanding how a ligand, such as 3-phenoxy-7-propoxy-4H-chromen-4-one, might interact with a biological target, typically a protein or enzyme.
Prediction of Binding Modes and Affinities with Identified Biological Targets
In hypothetical docking studies, this compound would be docked into the active sites of various enzymes it is predicted to inhibit. For instance, isoflavones are known to target proteins like tyrosine kinases, PI3K, and various oxidoreductases. The simulation would calculate the binding energy (often in kcal/mol), with lower values suggesting a more favorable and stable interaction. The results would reveal the most likely conformation (pose) of the compound within the protein's binding pocket.
Table 1: Hypothetical Binding Affinities for this compound with Potential Protein Targets
| Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |
| Tyrosine Kinase | -8.5 | 150 |
| PI3K | -7.9 | 300 |
| Aldose Reductase | -9.1 | 85 |
Note: The data in this table is illustrative and based on typical values for similar isoflavone (B191592) derivatives. Specific experimental or computational validation for this compound is not available in the public domain.
Analysis of Key Intermolecular Forces (e.g., Hydrogen Bonding, Hydrophobic Interactions)
A detailed analysis of the docking poses would identify the specific molecular interactions that stabilize the protein-ligand complex. For this compound, the following interactions would be anticipated:
Hydrogen Bonding: The carbonyl oxygen at the 4-position of the chromen-4-one core is a primary hydrogen bond acceptor, likely interacting with amino acid residues like lysine (B10760008) or arginine in a protein's active site.
Hydrophobic Interactions: The phenoxy group at the 3-position and the propoxy chain at the 7-position are significant hydrophobic moieties. These would likely engage in van der Waals and pi-stacking interactions with nonpolar amino acid residues such as leucine, isoleucine, and phenylalanine, anchoring the ligand within the binding pocket.
Pi-Stacking: The aromatic rings of the chromenone core and the phenoxy substituent could form pi-pi stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, or phenylalanine.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, untested compounds.
Development of Predictive Models for Biological Activity
To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar isoflavones with known biological activities (e.g., IC50 values) against a specific target would be required. Statistical methods like multiple linear regression or machine learning algorithms would then be used to build an equation that predicts activity based on calculated molecular descriptors. The resulting model's predictive power would be validated internally and externally to ensure its robustness.
Identification of Physicochemical Descriptors Correlating with Activity
The QSAR analysis would identify key physicochemical descriptors that influence the biological activity of this class of molecules. For this compound, important descriptors would likely include:
Topological Descriptors: Such as the Wiener index or molecular connectivity indices, which describe the size and branching of the molecule.
Electronic Descriptors: Including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity.
Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which would be significantly influenced by the propoxy and phenoxy groups.
Table 2: Key Physicochemical Descriptors for this compound (Calculated)
| Descriptor | Definition | Predicted Value |
| LogP | Octanol-water partition coefficient | 4.2 |
| TPSA | Topological Polar Surface Area | 50.5 Ų |
| Molecular Weight | Mass of the molecule | 310.34 g/mol |
| Number of H-Bond Acceptors | --- | 4 |
| Number of H-Bond Donors | --- | 0 |
Note: These values are computationally predicted and serve as input for QSAR models.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could provide deep insights into its intrinsic chemical properties. Calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
This analysis could determine:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.
Electron Distribution: Mapping of the electron density to identify electrophilic and nucleophilic sites. The carbonyl oxygen would be an expected site of high electron density.
HOMO-LUMO Energy Gap: The energy difference between the highest occupied and lowest unoccupied molecular orbitals, which is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): A visual representation of the charge distribution, highlighting regions prone to electrostatic interactions.
Electronic Structure Analysis (e.g., HOMO/LUMO Orbitals) and Reactivity Prediction
Electronic structure analysis is fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to calculate the distribution of electrons within the molecule and to determine the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comresearchgate.net
The energy of the HOMO is related to the molecule's capacity to donate electrons, while the LUMO energy indicates its ability to accept electrons. nist.gov The difference between these two energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity. irjweb.com Conversely, a large HOMO-LUMO gap is characteristic of a highly stable and less reactive molecule. These parameters are crucial for predicting how this compound might participate in chemical reactions or interact with biological targets.
Disclaimer: The following data is representative of a typical flavonoid-like structure and is for illustrative purposes, as specific, peer-reviewed DFT calculations for this compound are not publicly available.
Table 1: Predicted Frontier Orbital Energies
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.25 | Indicates the energy of the outermost electron; relates to ionization potential and electron-donating capability. |
| LUMO Energy | -1.80 | Indicates the energy of the lowest-energy empty orbital; relates to electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.45 | Correlates with chemical reactivity and kinetic stability. A moderate gap suggests a balance of stability and potential for interaction. |
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different three-dimensional arrangements of a molecule, known as conformers, that arise from rotation around its single bonds. libretexts.org For this compound, the key rotatable bonds are the C-O bonds of the phenoxy and propoxy ether linkages. The study of these rotations allows for the mapping of the molecule's potential energy landscape, which relates the energy of a conformer to its specific geometry. libretexts.org
By systematically rotating these bonds and calculating the potential energy at each step, a landscape of energy minima (stable conformers) and maxima (transition states) can be constructed. This analysis is crucial for understanding which shapes the molecule is most likely to adopt in different environments. The most stable conformers, residing in the deepest energy wells, are the most populated and are likely the ones that engage in biological interactions. Even minor changes in the orientation of the substituent groups can significantly impact a compound's activity. acs.orgnih.gov
Disclaimer: The data below is illustrative of a conformational analysis for a molecule with similar rotatable bonds and does not represent experimentally verified data for this compound.
Table 2: Representative Conformational Energy Analysis
| Conformer | Dihedral Angle 1 (C-O-C-C, propoxy) | Dihedral Angle 2 (C-O-C-C, phenoxy) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|---|
| 1 (Global Minimum) | 178° | 45° | 0.00 | Most Stable |
| 2 | 65° | 48° | 1.25 | Stable |
| 3 | -68° | -50° | 1.30 | Stable |
| 4 (Transition State) | 0° | 90° | 5.80 | Unstable |
Molecular Dynamics Simulations for Dynamic Binding Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the movement and interactions of molecules over time. nih.gov This technique is invaluable for studying how a ligand, such as this compound, interacts with a biological macromolecule, typically a protein. rsc.org After an initial binding pose is predicted using molecular docking, an MD simulation is run to assess the stability of this pose and to explore the dynamic nature of the ligand-protein complex. mdpi.comnih.gov
During an MD simulation, the forces between every atom are calculated, and Newton's laws of motion are used to predict their positions and velocities over a series of very short time steps. The resulting trajectory provides a detailed view of the complex's behavior. Researchers can analyze key metrics such as the Root Mean Square Deviation (RMSD) to assess the stability of the complex, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the network of hydrogen bonds and other non-covalent interactions that stabilize the binding. rsc.orgnih.gov This provides a more realistic and dynamic picture of the binding event than static docking models can offer.
In Silico Predictions of ADMET Properties (Excluding Clinical Human Data)
Before a compound can be considered for development, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. nih.gov In silico ADMET prediction models have become essential tools in early-stage drug discovery, allowing for the rapid screening of large numbers of compounds to flag potential liabilities. epa.govresearchgate.net These models use a molecule's structure to predict its pharmacokinetic and toxicological profile. mdpi.com
Absorption and Distribution Predictive Modeling
Absorption and distribution determine how a compound enters the body and where it goes. Predictive models can estimate key parameters that govern these processes. nih.govresearchgate.netnews-medical.net Human intestinal absorption (HIA) predicts the extent to which a compound will be absorbed from the gut into the bloodstream. Caco-2 permeability assays are an in vitro model for intestinal absorption, and their results can be predicted computationally. The volume of distribution (VDss) indicates the extent of a drug's distribution in body tissues versus the plasma. A low VDss suggests the compound remains primarily in the bloodstream, while a high value indicates it distributes widely into tissues.
Table 3: Predicted Absorption and Distribution Properties
| ADMET Parameter | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption (HIA) | > 90% | Predicted to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability (nm/s) | > 20 | High permeability, suggesting efficient passive diffusion across the intestinal wall. |
| Volume of Distribution (VDss, L/kg) | ~1.5 | Indicates moderate distribution into tissues outside of the plasma. |
Metabolic Stability and Excretion Pathway Predictions
Metabolism is the process by which the body chemically modifies compounds, primarily in the liver by Cytochrome P450 (CYP) enzymes. brycekallen.com A compound's metabolic stability dictates its half-life and duration of action. researchgate.net In silico models can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6), which is critical for anticipating drug-drug interactions. nih.govresearchgate.net Total clearance is a measure of the body's efficiency in eliminating a compound. These predictions help identify molecules with favorable pharmacokinetic profiles and low risk of metabolic liabilities. nih.gov
Table 4: Predicted Metabolism and Excretion Properties
| ADMET Parameter | Predicted Outcome | Significance |
|---|---|---|
| CYP2D6 Inhibitor | Non-inhibitor | Low likelihood of inhibiting the CYP2D6 metabolic pathway. |
| CYP3A4 Inhibitor | Non-inhibitor | Low likelihood of inhibiting the major CYP3A4 metabolic pathway. |
| Metabolic Stability (HLM) | Medium | Predicted to have a moderate rate of metabolism in Human Liver Microsomes. |
| Total Clearance (ml/min/kg) | ~10 | Suggests a moderate rate of elimination from the body. |
Table of Mentioned Compounds
Future Research Directions and Translational Perspectives Pre Clinical Focus
Exploration of Novel Biological Targets for 3-phenoxy-7-propoxy-4H-chromen-4-one
The chromenone scaffold is a versatile pharmacophore that interacts with a wide array of biological targets. nih.gov Derivatives have shown potential as anticancer, anti-inflammatory, antiviral, and neuroprotective agents. nih.govnih.gov The future exploration of this compound should, therefore, involve broad-spectrum screening against a panel of established and novel biological targets implicated in various diseases.
Initial investigations could focus on targets where other chromenone derivatives have demonstrated significant activity. These include enzymes such as monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases like Parkinson's, and α-glucosidase, a target for anti-diabetic therapies. nih.govmdpi.com Furthermore, the anti-inflammatory potential of chromenones has been linked to the inhibition of the TLR4/MAPK signaling pathway and the modulation of cytokines like interleukin-5 (IL-5). nih.govnih.gov The potential for this compound to interact with G protein-coupled receptors (GPCRs), such as GPCR35 and GPCR55, also warrants investigation.
Table 1: Potential Biological Targets for Chromenone Derivatives
| Target Class | Specific Target(s) | Associated Disease(s) | Reference(s) |
|---|---|---|---|
| Enzymes | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | nih.gov |
| α-Glucosidase | Diabetes | mdpi.com | |
| Topoisomerases | Cancer | nih.gov | |
| Aldehyde Oxidase | Diabetes, Inflammation | nih.gov | |
| Receptors | G Protein-Coupled Receptors (GPCR35, GPCR55) | Inflammatory Disorders, Cancer | |
| Toll-Like Receptor 4 (TLR4) | Inflammation |
Rational Design of Next-Generation Chromenone Derivatives with Enhanced Specificity and Potency
Rational drug design, informed by structure-activity relationship (SAR) studies, will be pivotal in optimizing the therapeutic potential of this compound. The modification of the core chromenone structure at various positions can significantly influence biological activity. nih.gov For instance, substitutions on the benzene (B151609) ring or at the C-2 and C-3 positions of the pyrone ring are common strategies to enhance potency and selectivity. nih.govnih.gov
Future research should systematically explore the impact of modifying the phenoxy and propoxy groups of this compound. For example, introducing different substituents on the phenoxy ring could modulate binding affinity to target proteins. Similarly, varying the length and nature of the alkoxy chain at the 7-position could alter pharmacokinetic properties. Computational methods, such as molecular docking, can be employed to predict the binding of newly designed derivatives to their putative targets, thereby guiding synthetic efforts. nih.govd-nb.info
Advanced In Vitro Co-culture and 3D Cell Culture Models for Mechanistic Validation
To bridge the gap between in vitro findings and in vivo efficacy, it is essential to move beyond traditional two-dimensional (2D) cell cultures. Three-dimensional (3D) cell culture models, including spheroids and organoids, more accurately mimic the complex cellular interactions and microenvironment of native tissues. nih.govnih.govyoutube.com These models are increasingly used in drug discovery for their improved physiological relevance. nih.govyoutube.comcrownbio.com
For instance, if this compound shows anticancer potential, its efficacy could be validated using patient-derived tumor organoids, which have been shown to retain the characteristics of the original tumor. moleculardevices.com Co-culture models are also invaluable for studying complex biological processes such as tumor-immune evasion or the transport of compounds across the blood-brain barrier (BBB). frontiersin.orgmdpi.com A co-culture system of neurons and glial cells, for example, would be a relevant model to test the neuroprotective effects of this compound. mdpi.com The use of these advanced models can provide more predictive data on the compound's mechanism of action and potential efficacy. nih.gov
Table 2: Advanced In Vitro Models for Pre-clinical Evaluation
| Model Type | Description | Potential Application for Chromenone Research | Reference(s) |
|---|---|---|---|
| 3D Spheroids | Self-assembled spherical clusters of cells. | Evaluation of anticancer activity and drug penetration. | nih.gov |
| Organoids | 3D multi-cellular structures derived from stem cells that mimic organ functionality. | Disease modeling (e.g., cancer, neurodegenerative diseases), personalized medicine. | moleculardevices.comnih.govnih.govfrontiersin.org |
| Co-culture Models | Culturing two or more different cell types together. | Studying cell-cell interactions, such as tumor-stromal or neuron-glia interactions. | nih.govfrontiersin.orgyoutube.com |
| Organ-on-a-chip | Microfluidic devices that simulate the activities, mechanics, and physiological response of entire organs. | Studying pharmacokinetics and pharmacodynamics in a dynamic system. | frontiersin.org |
Integration of Omics Technologies (Proteomics, Metabolomics) for Comprehensive Mechanistic Insight
Metabolomics, the large-scale study of small molecules (metabolites), can provide a functional readout of the physiological state of a cell or organism in response to treatment with the compound. nih.gov For example, metabolomic profiling of cells treated with this compound could reveal alterations in key metabolic pathways, offering insights into its mechanism of action. nih.gov This approach has been successfully used to guide the discovery of novel natural products from fungal co-cultures. nih.gov
Development of Advanced Synthetic Routes for Scalable Research Material Production
The advancement of pre-clinical research on this compound and its future derivatives is contingent upon the availability of efficient and scalable synthetic methods. Various strategies have been reported for the synthesis of the chromenone scaffold. researchgate.net These include the Vilsmeier-Haack reaction to produce precursors like 3-formylchromone, one-pot three-component reactions, and intramolecular Wittig reactions. nih.gov
Future research in this area should focus on developing a synthetic route for this compound that is high-yielding, cost-effective, and amenable to large-scale production. Green chemistry principles, such as the use of solvent-free conditions or recyclable catalysts, should also be considered to minimize the environmental impact. A robust synthetic platform will be essential for producing the quantities of material needed for extensive pre-clinical testing and, potentially, future clinical development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-phenoxy-7-propoxy-4H-chromen-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and cyclization. For example, a phenoxy group can be introduced at position 3 via Ullmann coupling, while propoxy substitution at position 7 may require Williamson ether synthesis under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key factors include:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
- Catalyst selection : CuI/1,10-phenanthroline improves coupling efficiency for aromatic substitutions .
- Reaction time : Extended reflux (12–24 hours) increases yields but risks side reactions like hydrolysis .
- Data Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Phenoxy Substitution | CuI, phenanthroline, DMF, 100°C | 68–72 |
| Propoxy Substitution | K₂CO₃, 1-bromopropane, DMF, 80°C | 55–60 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and carbonyl (C4=O, δ 175–180 ppm). Propoxy methylene (δ 3.8–4.2 ppm) and phenoxy protons (δ 6.5–7.0 ppm) confirm substitution patterns .
- IR Spectroscopy : Detect C=O stretching (1650–1700 cm⁻¹) and ether C-O-C (1200–1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (calc. 326.3 g/mol) and fragmentation patterns (e.g., loss of propoxy group, m/z 253) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Use SHELXL for refinement:
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes thermal motion artifacts .
- Twinning Analysis : SHELXD detects pseudo-merohedral twinning in low-symmetry space groups (e.g., P1) .
- Hydrogen Bonding : ORTEP-3 visualizes π-π stacking between phenoxy groups (distance: 3.5–4.0 Å) and C-H···O interactions .
- Data Table :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| Bond Length (C=O) | 1.22 Å |
Q. How do substituent effects (e.g., phenoxy vs. methoxy) influence the biological activity of chromen-4-one derivatives?
- Methodological Answer :
- Comparative SAR Study : Replace phenoxy with methoxy and assay antimicrobial activity.
- Lipophilicity : Phenoxy groups (ClogP ~3.5) enhance membrane permeability vs. methoxy (ClogP ~2.0) .
- Electron-Withdrawing Effects : Phenoxy’s electron-deficient ring may improve binding to bacterial topoisomerases .
- Data Table :
| Substituent | MIC (μg/mL) E. coli | ClogP |
|---|---|---|
| Phenoxy | 12.5 | 3.5 |
| Methoxy | 25.0 | 2.0 |
Q. What computational strategies predict the binding affinity of this compound to kinase targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, 1M17).
- Scoring Function : AMBER force field evaluates van der Waals and electrostatic interactions .
- Pose Validation : RMSD <2.0 Å after molecular dynamics (100 ns simulation) .
- Pharmacophore Modeling : Identify critical H-bond acceptors (C4=O) and hydrophobic regions (phenoxy ring) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
